N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
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Description
N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is a useful research compound. Its molecular formula is C20H20FN5O3S2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C16H18FN5O3S. It features a dioxothiolan ring, a triazole moiety, and a fluorophenyl group, which are significant for its biological interactions.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. In a study that evaluated various triazole derivatives, it was found that certain structural modifications could enhance their efficacy against a range of pathogens.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
Compound A | 0.125 - 8 | S. aureus, E. coli, K. pneumoniae |
Compound B | 0.5 - 4 | C. albicans, A. flavus |
The compound's activity against Staphylococcus aureus and other Gram-positive bacteria was particularly noteworthy, showcasing its potential as an antimicrobial agent .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. The triazole ring is known for its role in targeting enzymes critical for cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that derivatives similar to N-(1,1-dioxothiolan-3-yl)-2-[...] exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of topoisomerases and DNA gyrase .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety interacts with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in microbial cells and cancer cells.
- Cell Cycle Arrest : Evidence suggests that certain derivatives may cause cell cycle arrest in cancer cells, leading to apoptosis .
Properties
Molecular Formula |
C20H20FN5O3S2 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C20H20FN5O3S2/c1-25(15-8-10-31(28,29)13-15)18(27)12-30-20-24-23-19(14-5-4-9-22-11-14)26(20)17-7-3-2-6-16(17)21/h2-7,9,11,15H,8,10,12-13H2,1H3 |
InChI Key |
DGJYYDYGBFROLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3F)C4=CN=CC=C4 |
Origin of Product |
United States |
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